molecular formula C24H25F3N2O4 B7744349 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one

8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one

Cat. No.: B7744349
M. Wt: 462.5 g/mol
InChI Key: RIMSHDYWRYQJJW-UHFFFAOYSA-N
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Description

8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is a complex organic compound with a unique structure that combines a chromen-4-one core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The phenoxy and piperazine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the chromen-4-one core may yield dihydro derivatives.

Scientific Research Applications

8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(4-Methylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
  • 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)chromen-4-one

Uniqueness

8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O4/c1-3-28-10-12-29(13-11-28)14-18-19(30)9-8-17-20(31)22(23(24(25,26)27)33-21(17)18)32-16-6-4-15(2)5-7-16/h4-9,30H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMSHDYWRYQJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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